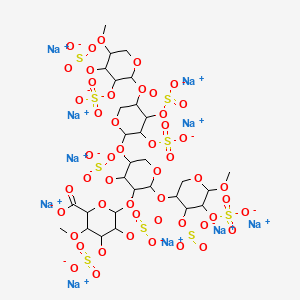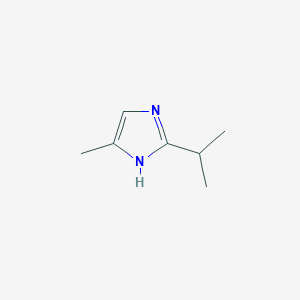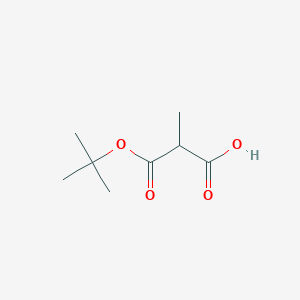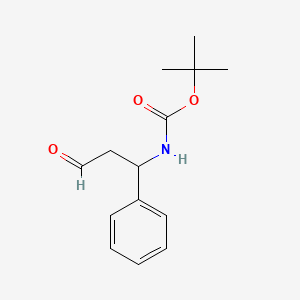![molecular formula C18H12N2O2 B3132625 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 374710-96-0](/img/structure/B3132625.png)
1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Research has explored various methods for synthesizing indole-3-carboxylic acid derivatives. For instance, recent work focused on developing compounds with auxin-like properties for plant growth regulation and weed control. These novel derivatives act as auxin receptor protein TIR1 antagonists, expanding the range of auxin chemistry for new auxin mimic herbicides .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Agent
- Application : A study synthesized derivatives of tryptoline-3-carboxylic acid, which includes compounds related to 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, showing potent antidiabetic activity in diabetic rats (Choudhary et al., 2011).
Mass Spectrometry for Protein Analysis
- Application : β-Carboline alkaloids, a category including 1-phenyl-9H-pyrido[3,4-b]indole, are used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for proteins and sulfated oligosaccharides (Nonami et al., 1997).
Synthesis and Crystal Structure Analysis
- Application : Efficient synthesis methods for 9-phenyl-9H-pyrido[3,4-b]indole and its derivatives have been developed, with a focus on crystal structure analysis, which is crucial for understanding the compound's properties (Meesala et al., 2014).
Antifilarial Chemotherapy
- Application : Substituted 9H-pyrido[3,4-b]indoles have shown potential as pharmacophores for designing macrofilaricidal agents, indicating their use in antifilarial chemotherapy (Srivastava et al., 1999).
Fluorescent Probe for Enzymatic Analysis
- Application : A pH-activatable fluorescent probe based on β-carboline derivatives, including 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, has been developed for monitoring enzymatic ester hydrolysis (Huang et al., 2020).
Novel Organic Semiconductors
- Application : Derivatives of 1-phenyl-9H-pyrido[3,4-b]indole have been synthesized and characterized as organic semiconductors for use in organic thin-film transistors, indicating their potential in electronic applications (Lee et al., 2016).
Wirkmechanismus
1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid likely interacts with cellular targets, possibly affecting plant growth regulation. As an auxin receptor protein TIR1 antagonist, it may interfere with auxin signaling pathways, leading to herbicidal effects. Molecular docking studies suggest interactions involving π–π stacking, hydrogen bonds, and hydrophobic interactions .
Eigenschaften
IUPAC Name |
1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-10,19H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHVNHNTANYHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)


![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)



![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)




![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)